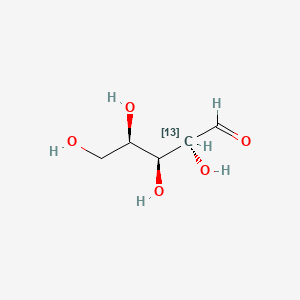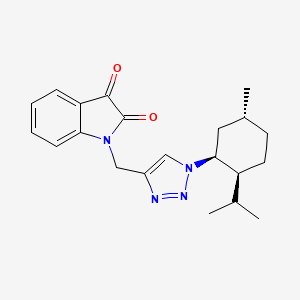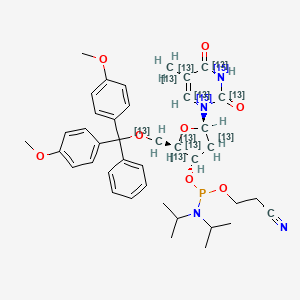
2-Aminopurine-O-Ph-NHCO-C3-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopurine-O-Ph-NHCO-C3-NHS ester: is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an aminopurine moiety linked to a phenyl group through an amide bond, which is further connected to an NHS ester via a three-carbon linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester typically involves multiple steps, starting from the preparation of the aminopurine derivative. The key steps include:
Formation of the Aminopurine Derivative: The initial step involves the synthesis of 2-aminopurine, which can be achieved through various methods, including the reaction of guanine with ammonia.
Attachment of the Phenyl Group: The aminopurine derivative is then reacted with a phenyl isocyanate to form the amide bond, resulting in the intermediate compound 2-Aminopurine-O-Ph-NHCO.
Introduction of the Three-Carbon Linker: The intermediate compound is further reacted with a three-carbon linker, such as 1,3-dibromopropane, under basic conditions to form 2-Aminopurine-O-Ph-NHCO-C3.
Formation of the NHS Ester: The final step involves the reaction of the intermediate compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopurine-O-Ph-NHCO-C3-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form stable amide or thioester bonds.
Hydrolysis: The NHS ester can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of the corresponding carboxylic acid.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, particularly at the aminopurine moiety, which can be modified to alter its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous buffers at neutral or slightly basic pH.
Reduction and Oxidation: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2) are commonly used.
Major Products
Amide or Thioester Derivatives: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Formed through hydrolysis of the NHS ester group.
Modified Aminopurine Derivatives: Resulting from reduction or oxidation reactions.
Applications De Recherche Scientifique
2-Aminopurine-O-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of biomolecules, particularly in the synthesis of labeled peptides and proteins.
Biology: Employed in the study of DNA and RNA interactions, as the aminopurine moiety can act as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems, where the NHS ester group facilitates the conjugation of therapeutic agents to targeting molecules.
Industry: Utilized in the development of diagnostic assays and biosensors, where its reactivity with nucleophiles is exploited for the immobilization of biomolecules on surfaces.
Mécanisme D'action
The mechanism of action of 2-Aminopurine-O-Ph-NHCO-C3-NHS ester primarily involves its reactivity with nucleophiles. The NHS ester group is highly electrophilic and readily reacts with nucleophilic groups such as amines and thiols, forming stable covalent bonds. This property is exploited in various applications, including the labeling of biomolecules and the conjugation of drugs to targeting molecules.
Molecular Targets and Pathways
Nucleic Acids: The aminopurine moiety can intercalate into DNA and RNA, making it useful as a fluorescent probe for studying nucleic acid interactions.
Proteins: The NHS ester group facilitates the covalent attachment of the compound to proteins, enabling the study of protein interactions and functions.
Comparaison Avec Des Composés Similaires
2-Aminopurine-O-Ph-NHCO-C3-NHS ester can be compared with other similar compounds, such as:
2-Aminopurine: A fluorescent analog of adenine used in the study of nucleic acids.
N-Hydroxysuccinimide (NHS) Esters: A class of compounds widely used for the modification of biomolecules due to their high reactivity with amines.
Phenyl Isocyanate Derivatives: Compounds that contain a phenyl group linked to an isocyanate, used in the synthesis of various amides and ureas.
Uniqueness
The uniqueness of this compound lies in its combination of an aminopurine moiety with an NHS ester group, providing both fluorescent properties and high reactivity with nucleophiles. This dual functionality makes it a valuable tool in various scientific research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique combination of fluorescent properties and high reactivity with nucleophiles makes it a valuable tool for the modification and study of biomolecules. The compound’s synthesis, chemical reactions, and applications highlight its importance in scientific research and its potential for future developments.
Propriétés
Formule moléculaire |
C22H23N7O6 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoate |
InChI |
InChI=1S/C22H23N7O6/c23-22-27-20-19(25-12-26-20)21(28-22)34-11-14-6-4-13(5-7-14)10-24-15(30)2-1-3-18(33)35-29-16(31)8-9-17(29)32/h4-7,12H,1-3,8-11H2,(H,24,30)(H3,23,25,26,27,28) |
Clé InChI |
NABGZMFQLSWFAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)COC3=NC(=NC4=C3NC=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)

![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



